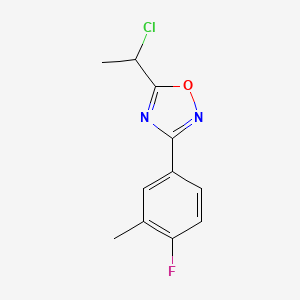![molecular formula C13H18ClN3 B1373574 N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride CAS No. 1285367-99-8](/img/structure/B1373574.png)
N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride
Overview
Description
“N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride” is a compound with the CAS Number: 1285367-99-8. It has a molecular weight of 251.76 . The compound is a solid at room temperature .
Molecular Structure Analysis
The compound consists of a pyrazole ring attached to a phenyl group and a propanamine group. The InChI code for the compound is 1S/C13H17N3.ClH/c1-10(2)14-9-12-8-13(16-15-12)11-6-4-3-5-7-11;/h3-8,10,14H,9H2,1-2H3,(H,15,16);1H .Scientific Research Applications
Medicinal Chemistry: Antileishmanial and Antimalarial Agent
This compound has shown significant potential as an antileishmanial and antimalarial agent. A study highlighted its potent in vitro antipromastigote activity, with a desirable fitting pattern in the LmPTR1 pocket of the target, characterized by lower binding free energy . Its efficacy was notably higher than traditional treatments, making it a promising candidate for further drug development.
Antibacterial and Antifungal Applications
The structural activity relationship (SAR) studies of this compound and its derivatives have demonstrated potential antibacterial and antifungal activities . This suggests its utility in developing new treatments for bacterial and fungal infections, addressing the growing concern of antibiotic resistance.
Tuberculosis Treatment
In silico design and QSAR-driven virtual screening have identified this compound as a promising anti-tubercular agent . The combination of computational design and experimental evaluation underlines its potential in contributing to the fight against tuberculosis.
Coordination Chemistry
Pyrazole derivatives, including this compound, are used in coordination chemistry due to their ability to act as ligands that can coordinate with various metals . This application is crucial in the synthesis of metal complexes with diverse properties and potential uses in catalysis and material science.
Organometallic Chemistry
The pyrazole moiety of this compound is frequently utilized in organometallic chemistry. It serves as a scaffold for synthesizing bioactive chemicals and is involved in reactions in various media, which is pivotal for creating complex molecules with industrial and pharmaceutical importance .
Drug Discovery: Scaffold for Bioactive Chemicals
The pyrazole core of this compound is a common scaffold in drug discovery. It is used to synthesize a wide range of bioactive chemicals, playing a significant role in the development of new medications .
Material Science: Synthetical Utility
Due to its structural versatility, this compound is used in material science. It contributes to the synthesis of materials with valuable properties, such as photophysical characteristics, which are essential for developing advanced materials .
Agrochemistry: Pesticide Development
The pyrazole scaffold is also applied in agrochemistry for the development of pesticides. Its structural flexibility allows for the creation of compounds that can be tailored to target specific pests, contributing to more effective and sustainable agricultural practices .
Mechanism of Action
Mode of Action
. The specific mode of action of this compound would depend on its primary targets, which are currently unknown.
Biochemical Pathways
Pyrazole derivatives can affect a wide range of biochemical pathways depending on their targets
Pharmacokinetics
, which could influence its absorption and distribution
Result of Action
. The specific effects of this compound would depend on its primary targets and mode of action, which are currently unknown.
Action Environment
, suggesting that it may be relatively stable under a variety of environmental conditions
properties
IUPAC Name |
N-[(3-phenyl-1H-pyrazol-5-yl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c1-10(2)14-9-12-8-13(16-15-12)11-6-4-3-5-7-11;/h3-8,10,14H,9H2,1-2H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLALLVRWKROBDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=NN1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



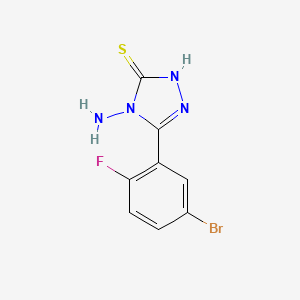
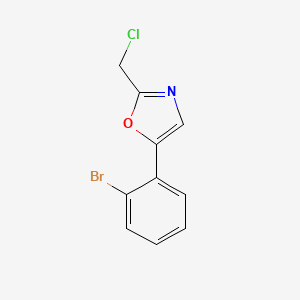
![2-Thia-7-azaspiro[4.4]nonane-6,8-dione](/img/structure/B1373494.png)
![(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1373496.png)
![3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B1373498.png)
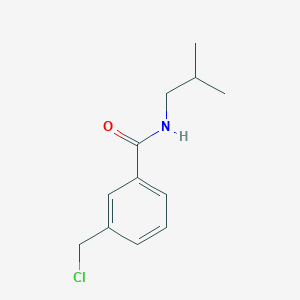
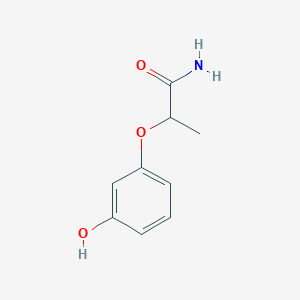
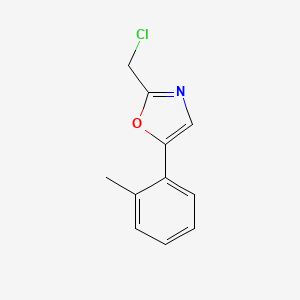
![1-[butyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1373508.png)


